![molecular formula C10H19F3N2O B1491485 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine CAS No. 2098043-00-4](/img/structure/B1491485.png)
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
Overview
Description
“3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . The compound also contains an ethoxy group and a trifluoromethyl group, which can influence its properties and reactivity.
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with sp3 hybridization . This gives the molecule three-dimensionality and can contribute to its stereochemistry . The ethoxy and trifluoromethyl groups attached to the ring can also influence the molecule’s shape and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
- Pyrrolidine derivatives, including those with trifluoromethyl groups, are extensively studied for their synthesis methods and structural characteristics. For example, Pryadeina et al. (2007) explored the condensation of ethyl 3-polyfluoroalkyl-3-oxopropionates with triethyl orthoformate and amines, leading to the formation of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates. These compounds exhibit interesting structural properties, including the existence of Z and E isomers both in solution and in the crystalline state, highlighted by X-ray diffraction and NMR data (Pryadeina et al., 2007).
Catalytic and Biological Activities
- Trifluoromethylated pyrrolidines and related compounds have been synthesized and evaluated for various catalytic and biological activities. For instance, organocatalytic approaches have enabled the asymmetric synthesis of pyrrolidine derivatives, demonstrating their potential in producing bioactive molecules with high enantioselectivity (Zhi et al., 2016).
Application in Material Science
- Polypyrroles, closely related to pyrrolidine derivatives, form highly stable, electrically conducting films. Such materials are of significant interest in the development of electronic and optoelectronic devices. The pyrrolidine and pyrrole derivatives provide foundational insights into the synthesis and applications of these conductive polymers (Anderson & Liu, 2000).
Drug Development
- Compounds featuring pyrrolidine rings, such as those involving asymmetric syntheses and modifications of pyrrolidine-2,4-diones, have been explored for drug development, including the synthesis of intermediates with potential medical value (Kotian et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O/c1-2-16-9(10(11,12)13)4-7-15(8-9)6-3-5-14/h2-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHSFJAWBULANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)CCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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